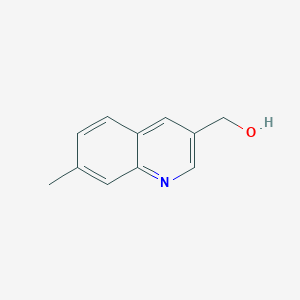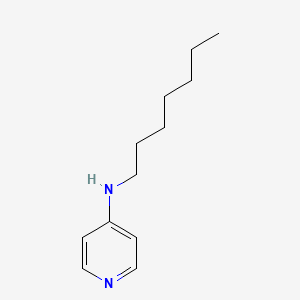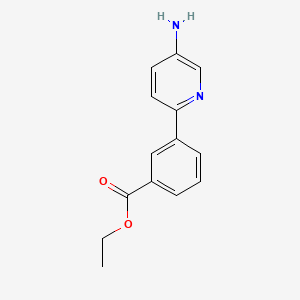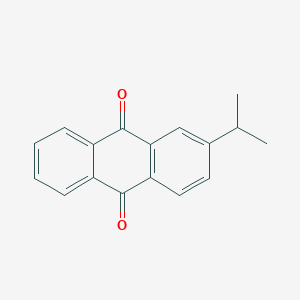
2-Isopropylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. The isopropyl group attached to the anthraquinone core enhances its solubility and reactivity, making it a valuable compound in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylanthracene-9,10-dione typically involves a Friedel–Crafts acylation reaction. This process starts with an isopropyl-substituted benzene, which reacts with phthalic anhydride in the presence of aluminum trichloride. The resulting product undergoes cyclization with strong sulfuric acid to form the desired anthraquinone .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The key steps involve:
Friedel–Crafts Acylation: Isopropyl-substituted benzene reacts with phthalic anhydride using aluminum trichloride as a catalyst.
Cyclization: The intermediate product is cyclized using strong sulfuric acid to yield this compound.
化学反应分析
Types of Reactions: 2-Isopropylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents like aluminum trichloride and sulfuric acid are used in electrophilic substitution reactions.
Major Products:
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in anthraquinones with different functional groups.
科学研究应用
2-Isopropylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of hydrogen peroxide and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-Isopropylanthracene-9,10-dione involves its interaction with molecular targets and pathways. It can act as an electron acceptor in redox reactions, facilitating the transfer of electrons. This property is crucial in its role as a catalyst and in the production of hydrogen peroxide. Additionally, its ability to undergo electrophilic substitution reactions allows it to interact with various biological molecules, potentially leading to its observed biological activities .
相似化合物的比较
- 2-Methylanthraquinone
- 1-Methyl-3-isopropylanthraquinone
- 2-Isopropyl-4-methylanthraquinone
Comparison: 2-Isopropylanthracene-9,10-dione stands out due to its unique isopropyl group, which enhances its solubility and reactivity compared to other anthraquinones. This makes it particularly valuable in industrial applications, such as the production of hydrogen peroxide. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
属性
分子式 |
C17H14O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
2-propan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O2/c1-10(2)11-7-8-14-15(9-11)17(19)13-6-4-3-5-12(13)16(14)18/h3-10H,1-2H3 |
InChI 键 |
BQUNPXRABCSKJZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
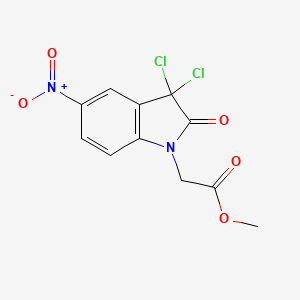
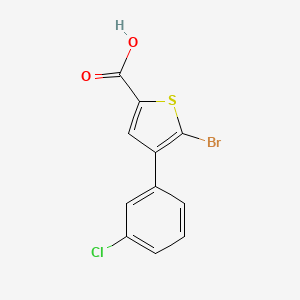
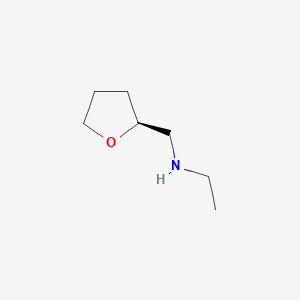
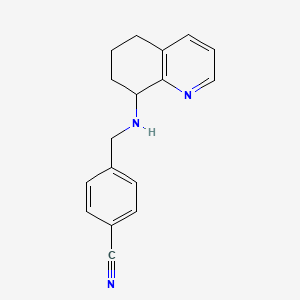
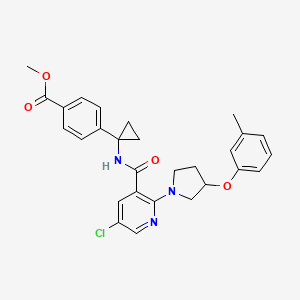
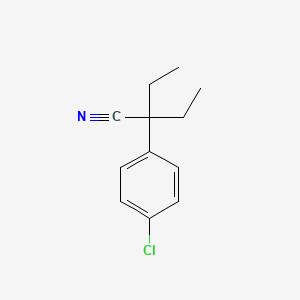
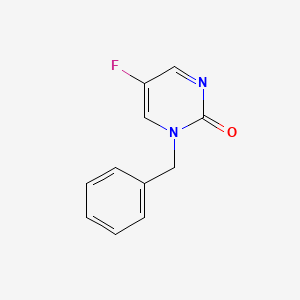
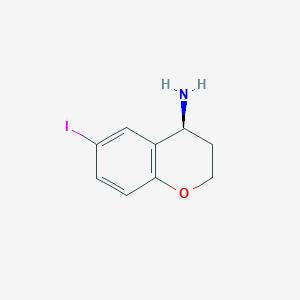
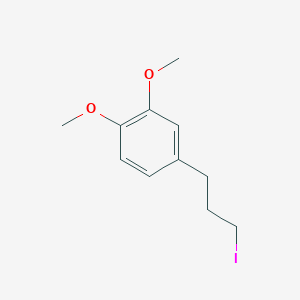
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanol](/img/structure/B8418279.png)
